molecular formula C12H7Na5O12 B1605503 pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate CAS No. 50329-18-5

pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate

Katalognummer: B1605503
CAS-Nummer: 50329-18-5
Molekulargewicht: 458.12 g/mol
InChI-Schlüssel: FZVGHDJZKFKMAP-UHFFFAOYSA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is a complex organic compound characterized by the presence of six carboxylic acid groups attached to a cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexane with potassium permanganate or nitric acid under controlled conditions to introduce carboxyl groups at each carbon atom of the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, nitric acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Various alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more complex carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. These interactions can affect enzymatic activity, protein folding, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is unique due to its specific sodium salt form, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

50329-18-5

Molekularformel

C12H7Na5O12

Molekulargewicht

458.12 g/mol

IUPAC-Name

pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate

InChI

InChI=1S/C12H12O12.5Na/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;;;;;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;;/q;5*+1/p-5

InChI-Schlüssel

FZVGHDJZKFKMAP-UHFFFAOYSA-I

SMILES

C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+]

50329-18-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.